molecular formula C20H18N2O3S B2666506 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(quinolin-2-ylsulfanyl)propanamide CAS No. 690271-31-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(quinolin-2-ylsulfanyl)propanamide

Cat. No.: B2666506
CAS No.: 690271-31-9
M. Wt: 366.44
InChI Key: AJVFGJMMXKPRSN-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(quinolin-2-ylsulfanyl)propanamide is a complex organic compound that features a benzodioxole ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(quinolin-2-ylsulfanyl)propanamide typically involves multiple steps. One common route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate . Another method involves the use of a Pd-catalyzed C-N cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(quinolin-2-ylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety or the amide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(quinolin-2-ylsulfanyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(quinolin-2-ylsulfanyl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound likely interacts with proteins involved in cell cycle regulation and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(quinolin-2-ylsulfanyl)propanamide is unique due to its combination of a benzodioxole ring and a quinoline moiety, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and cause cell cycle arrest makes it particularly interesting for anticancer research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-quinolin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-19(21-12-14-5-7-17-18(11-14)25-13-24-17)9-10-26-20-8-6-15-3-1-2-4-16(15)22-20/h1-8,11H,9-10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVFGJMMXKPRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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